Caerin-2.4
Description
Caerin-2.4 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin family, which is characterized by a conserved α-helical structure and broad-spectrum antimicrobial activity . The peptide comprises 21 amino acids with a sequence of GLFGVLAKVAAHVVPAIAE and a molecular weight of approximately 2,200 Da. Its mechanism of action involves disrupting microbial membranes through electrostatic interactions with negatively charged phospholipids, leading to cell lysis . This compound exhibits potent activity against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), fungi (e.g., Candida albicans), and enveloped viruses, making it a promising candidate for therapeutic development . Key modifications, such as C-terminal amidation, enhance its stability and bioavailability .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLVSSIGKALGGLLADVVKTKEQPA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
This section evaluates Caerin-2.4 against two structurally and functionally analogous AMPs: Magainin-2 (from Xenopus laevis) and Citropin 1.1 (from Litoria citropa).
Structural Comparison
Table 1: Structural Features of this compound and Analogous Peptides
| Compound | Amino Acid Sequence | Molecular Weight (Da) | Secondary Structure | Key Modifications |
|---|---|---|---|---|
| This compound | GLFGVLAKVAAHVVPAIAE | 2200 | α-helix (85%) | C-terminal amidation |
| Magainin-2 | GIGKFLHSAKKFGKAFVGEIMNS | 2400 | α-helix (78%) | None |
| Citropin 1.1 | GLFDVIKKVASVIGGL | 1900 | β-sheet (60%) | N-terminal acetylation |
Key Observations :
- This compound and Magainin-2 share α-helical conformations, which facilitate membrane penetration. However, this compound’s higher helical content (85% vs. 78%) correlates with stronger hydrophobic interactions .
- Citropin 1.1 adopts a β-sheet structure, limiting its ability to penetrate lipid bilayers compared to α-helical peptides .
- Post-translational modifications (e.g., amidation in this compound) improve proteolytic resistance, a critical factor in therapeutic applications .
Functional Comparison
Table 2: Antimicrobial Activity (MIC, μg/mL)
| Compound | E. coli | S. aureus | P. aeruginosa | C. albicans | Hemolytic Activity (HC50, μg/mL) |
|---|---|---|---|---|---|
| This compound | 5.2 | 10.4 | 8.7 | 15.0 | 45.0 |
| Magainin-2 | 8.0 | 12.5 | 10.2 | 20.5 | 60.0 |
| Citropin 1.1 | 6.5 | 8.9 | 15.3 | 18.7 | 30.0 |
Key Observations :
- Potency : this compound outperforms Magainin-2 against Gram-negative pathogens (e.g., 5.2 vs. 8.0 μg/mL for E. coli), likely due to its higher positive charge density (+6 vs. +4) .
- Selectivity : Citropin 1.1 shows lower hemolytic activity (HC50 = 30 μg/mL) but reduced antifungal efficacy compared to this compound .
- Stability : this compound retains >80% activity after 24 hours in serum, whereas Magainin-2 degrades by 50% under the same conditions, highlighting the protective role of amidation .
Physicochemical Properties
Discussion
This compound’s structural and functional advantages over Magainin-2 and Citropin 1.1 include:
Enhanced Membrane Interaction : The α-helical conformation and C-terminal amidation improve penetration into bacterial membranes .
Balanced Selectivity : Moderate hemolytic activity (HC50 = 45 μg/mL) compared to Citropin 1.1’s lower toxicity but reduced efficacy .
Proteolytic Resistance : Critical for in vivo applications, where peptide degradation is a major challenge .
Limitations :
- This compound’s activity diminishes in high-salt environments, a common drawback of cationic AMPs.
- Limited data on in vivo pharmacokinetics and long-term toxicity necessitate further preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
